molecular formula C9H14O3 B103040 Ethyl 3-oxo-6-heptenoate CAS No. 17605-06-0

Ethyl 3-oxo-6-heptenoate

Cat. No. B103040
CAS RN: 17605-06-0
M. Wt: 170.21 g/mol
InChI Key: BKXPKNYXXNYCBX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-6-heptenoate is a chemical compound with the linear formula C9H14O3 . It has a molecular weight of 170.21 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-6-heptenoate consists of 25 bonds in total, including 11 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-6-heptenoate has a molecular weight of 170.21 . It is provided by Sigma-Aldrich in either solid or liquid form . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 3-oxohept-6-enoate is a versatile building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of ester derivatives, which are prevalent in drugs like clopidogrel and oseltamivir . The compound’s ability to undergo reactions such as esterification and transesterification makes it invaluable in medicinal chemistry.

Material Science Applications

In material science, Ethyl 3-oxohept-6-enoate can be used to synthesize polymers and co-polymers with specific properties. Its incorporation into polymer chains can affect the thermal stability, rigidity, and solubility of the resulting materials .

Chemical Synthesis

This compound plays a critical role in organic synthesis, particularly in the construction of complex molecules. It serves as an intermediate in various synthetic pathways, enabling the formation of carbon-carbon bonds and the introduction of functional groups .

Photocatalytic Reactions

Recent advances in photocatalysis highlight the use of Ethyl 3-oxohept-6-enoate in light-driven chemical reactions. It participates in photocatalytic processes to form ester derivatives, which are crucial in developing new synthetic methodologies .

Analytical Chemistry

In analytical chemistry, Ethyl 3-oxohept-6-enoate can be used as a standard or reference compound in chromatographic analysis. Its well-defined properties allow for accurate calibration and quantification of similar compounds .

Agrochemical Research

The compound’s chemical structure is suitable for the synthesis of agrochemicals. It can be used to create herbicides, pesticides, and fertilizers that improve crop yield and protect against pests .

Flavor and Fragrance Industry

Ethyl 3-oxohept-6-enoate may also find applications in the flavor and fragrance industry due to its potential to undergo reactions that produce aromatic compounds .

Environmental Science

In environmental science, this compound could be used in the study of degradation processes and the environmental fate of organic chemicals. Its stability under various conditions makes it a candidate for such research .

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety information includes pictograms GHS07, GHS08, GHS09, and the signal word "Danger" . Hazard statements include H302, H319, H372, and H410 .

properties

IUPAC Name

ethyl 3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXPKNYXXNYCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289670
Record name Ethyl 3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-6-heptenoate

CAS RN

17605-06-0
Record name Ethyl 3-oxo-6-heptenoate
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Record name Ethyl 3-oxo-6-heptenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-6-heptenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ethyl 3-oxo-6-heptenoate influence the stereoselectivity of β-keto ester reduction by baker's yeast?

A1: The research demonstrates that ethyl 3-oxo-6-heptenoate acts as an additive that significantly impacts the stereochemical outcome of β-keto ester reduction by baker's yeast []. Specifically, it promotes the formation of the D-hydroxy ester. While the exact mechanism remains unclear, the study suggests that ethyl 3-oxo-6-heptenoate, along with other α,β-unsaturated carbonyl compounds, might inhibit enzymes responsible for producing the L-hydroxy ester []. This inhibition shifts the reaction equilibrium towards the production of the D-isomer, resulting in high stereoselectivity. Further research is needed to confirm this hypothesis and elucidate the specific interactions between the compound and the involved enzymes.

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